molecular formula C29H34O5S B12366649 WRN inhibitor 6

WRN inhibitor 6

Cat. No.: B12366649
M. Wt: 494.6 g/mol
InChI Key: PUAGXCBDHHZLHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

WRN inhibitor 6 is a compound designed to inhibit the Werner syndrome helicase (WRN), an enzyme crucial for maintaining genome stability. WRN is involved in various cellular processes, including DNA replication, repair, and recombination. Inhibiting WRN has shown potential in treating cancers with microsatellite instability (MSI), a condition where the DNA mismatch repair system is deficient .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of WRN inhibitor 6 involves multiple steps, starting with the preparation of key intermediates. The synthetic route typically includes:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

WRN inhibitor 6 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation of a hydroxyl group yields a ketone or aldehyde, while reduction of a nitro group results in an amine .

Scientific Research Applications

WRN inhibitor 6 has several scientific research applications:

Mechanism of Action

WRN inhibitor 6 exerts its effects by binding to the ATPase domain of WRN, inhibiting its helicase activity. This prevents WRN from unwinding DNA, leading to the accumulation of DNA damage and cell death in MSI-high cancer cells. The compound selectively targets WRN, sparing normal cells, making it a promising candidate for cancer therapy .

Properties

Molecular Formula

C29H34O5S

Molecular Weight

494.6 g/mol

IUPAC Name

2-[[5-(4-ethoxyphenyl)thiophen-2-yl]-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)methyl]-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one

InChI

InChI=1S/C29H34O5S/c1-6-34-18-9-7-17(8-10-18)23-11-12-24(35-23)27(25-19(30)13-28(2,3)14-20(25)31)26-21(32)15-29(4,5)16-22(26)33/h7-12,27,30,32H,6,13-16H2,1-5H3

InChI Key

PUAGXCBDHHZLHU-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CC=C(S2)C(C3=C(CC(CC3=O)(C)C)O)C4=C(CC(CC4=O)(C)C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.